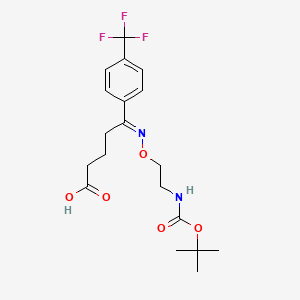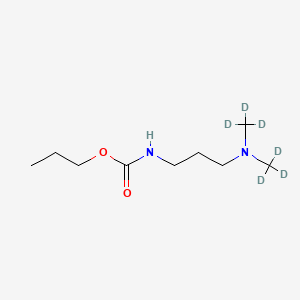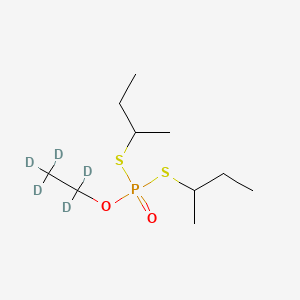
1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6, also known as BCPP-d6, is an organobromine compound used as a reagent in organic synthesis. It is a halogenated analog of the widely used reagent 1,3-bis(4-cyanophenoxy)propane (BCPP). BCPP-d6 has a wide range of applications in the laboratory due to its ability to form strong bonds with a variety of substrates. It is also used as a catalyst in a variety of reactions.
Aplicaciones Científicas De Investigación
1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 has a wide range of applications in the laboratory due to its ability to form strong bonds with a variety of substrates. It is used as a reagent for the synthesis of a variety of compounds, including polymers, polysaccharides, and pharmaceuticals. It is also used as a catalyst in a variety of reactions, including the synthesis of polymers and polysaccharides. Additionally, 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 has been used to study the structure and reactivity of organic compounds.
Mecanismo De Acción
1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 is a halogenated analog of the widely used reagent 1,3-bis(4-cyanophenoxy)propane (BCPP). It is believed that the halogenation of BCPP increases its reactivity, allowing it to form strong bonds with a variety of substrates. The halogenation also makes the molecule more polar, which increases its solubility in organic solvents.
Biochemical and Physiological Effects
1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 has not been studied extensively in terms of its biochemical and physiological effects. However, it is believed that the halogenation of BCPP increases its reactivity, allowing it to form strong bonds with a variety of substrates. It is also believed that the halogenation makes the molecule more polar, which increases its solubility in organic solvents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 has several advantages and limitations when used in laboratory experiments. The major advantage of using 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 is its ability to form strong bonds with a variety of substrates. This allows it to be used in a variety of reactions, including the synthesis of polymers and polysaccharides. Additionally, 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 is relatively stable and has a low toxicity, making it a safe reagent to use in the laboratory. One of the major limitations of using 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 is its relatively low solubility in organic solvents. This can make it difficult to use in some reactions.
Direcciones Futuras
The future of 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 is promising, as there are many potential applications for this compound. One potential application is the use of 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 as a catalyst in the synthesis of polymers and polysaccharides. Additionally, 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 could be used to study the structure and reactivity of organic compounds. Other potential applications of 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 include its use as an antioxidant, as a reagent in the synthesis of pharmaceuticals, and as a reagent in the synthesis of organic compounds. Finally, 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 could be used to study the biochemical and physiological effects of halogenated compounds.
Métodos De Síntesis
1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 can be synthesized using a variety of methods. The most common method involves the reaction of bromine with 1,3-bis(4-cyanophenoxy)propane (BCPP) in the presence of a base. This reaction produces 1,3-bis(2'bromo-4'-cyano-phenoxy)propane-d6, which can then be purified by recrystallization.
Propiedades
IUPAC Name |
3-bromo-4-[3-(2-bromo-4-cyanophenoxy)-1,1,2,2,3,3-hexadeuteriopropoxy]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Br2N2O2/c18-14-8-12(10-20)2-4-16(14)22-6-1-7-23-17-5-3-13(11-21)9-15(17)19/h2-5,8-9H,1,6-7H2/i1D2,6D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHOXIOBTZVRCT-SDLFAGIYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)OCCCOC2=C(C=C(C=C2)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)C#N)Br)C([2H])([2H])OC2=C(C=C(C=C2)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Br2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-O-{[(3S)-3-{[(1R)-1-Carboxy-3-phenylpropyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetyl}-beta-D-glucopyranuronic acid](/img/structure/B565066.png)
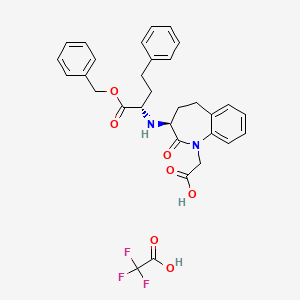
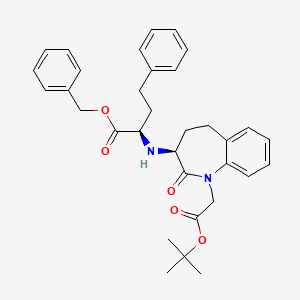

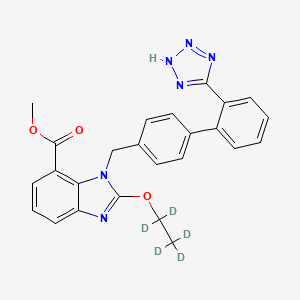
![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxy](/img/no-structure.png)
